The compound is classified as an indole derivative, which are heterocyclic compounds containing a fused benzene and pyrrole ring. Indoles are prevalent in many natural products and pharmaceuticals. The specific compound 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid can be sourced from synthetic routes involving the functionalization of indole rings, particularly through methods such as Fischer indole synthesis or other related synthetic pathways .
The synthesis of 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and catalyst use, are critical for optimizing yield and purity. Advanced techniques such as continuous flow reactors may also be employed for industrial-scale production .
The molecular formula of 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid is , with a molecular weight of approximately 270.27 g/mol. The structure features:
The compound's InChI key is InChI=1S/C14H14N2O4/c1-8(17)10-6-16(7-13(19)20)12-5-3-4-11(14(10)12)15-9(2)18/h3-6H,7H2,1-2H3,(H,15,18)(H,19,20)
.
2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid can participate in various chemical reactions typical of indole derivatives:
The mechanism of action for 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid involves its interaction with biomolecules such as proteins and enzymes:
The physical properties of 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid include:
Chemical properties include its stability under standard conditions but susceptibility to hydrolysis under acidic or basic conditions due to the acetic acid moiety .
The compound has diverse applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2